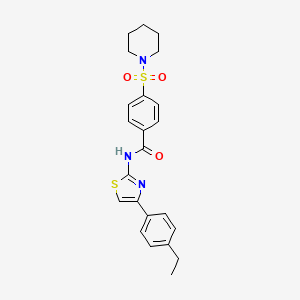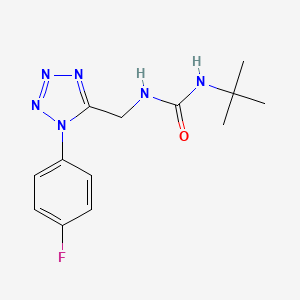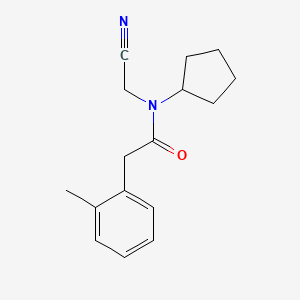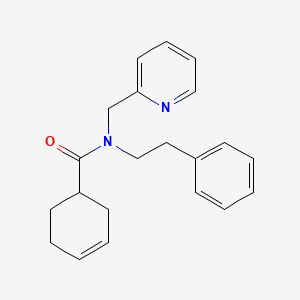
N-phenethyl-N-(pyridin-2-ylmethyl)cyclohex-3-enecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-phenethyl-N-(pyridin-2-ylmethyl)cyclohex-3-enecarboxamide, also known as P2X7 receptor antagonist A-438079, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Photophysical Properties and Luminescence Sensitization
N-phenethyl-N-(pyridin-2-ylmethyl)cyclohex-3-enecarboxamide derivatives have been studied for their structural and photophysical properties. One significant application lies in the synthesis of lanthanide(III) complexes with these compounds, which show visible- and near-infrared (IR) emissions. These complexes have been explored for their potential in luminescence sensitization, despite relatively low quantum yields, indicating the ligand's suitability for sensitizing various lanthanide ion emissions, including in the visible (Eu, Tb) and near-IR (Nd, Yb) regions (Hua et al., 2012).
Crystal Structure Analysis
Research into the crystal structure of compounds related to this compound reveals insights into molecular conformation and intermolecular interactions. For instance, detailed analysis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide, a derivative, provides a deeper understanding of the orientation of pyridine and benzene rings, which are crucial for drug design and molecular engineering (Artheswari et al., 2019).
Bioactive Compound Synthesis
Another area of application involves the synthesis of bioactive compounds. For example, derivatives of this compound have been synthesized and characterized for their potential antimicrobial activities. This encompasses a broad spectrum of activity, including antitumor, antimicrobial, and antioxidant properties, showcasing the versatility of these compounds in developing new therapeutics (El‐Borai et al., 2013).
Enamine Chemistry and Organic Synthesis
Enamine derivatives of cyclohexanone, a related structural motif, have been investigated for their utility in organic synthesis, particularly in the synthesis of α,β-unsaturated aldehydes. This research has implications for the synthesis of various organic compounds, including those with potential medicinal properties, further underscoring the chemical versatility of the this compound scaffold (Carlsson & Lawesson, 1982).
Antioxidant Activity
Compounds derived from or related to this compound have been evaluated for their antioxidant activities. This research is crucial for identifying new antioxidant agents that can mitigate oxidative stress, a factor in various diseases and aging processes. The exploration of these compounds contributes to the broader search for effective, novel antioxidants in pharmaceutical research (Mohamed & El-Sayed, 2019).
properties
IUPAC Name |
N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c24-21(19-11-5-2-6-12-19)23(17-20-13-7-8-15-22-20)16-14-18-9-3-1-4-10-18/h1-5,7-10,13,15,19H,6,11-12,14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPKVBRCFZUECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

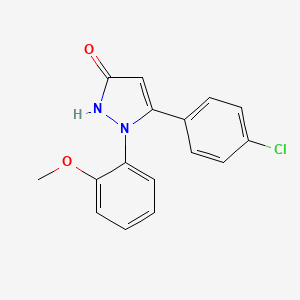
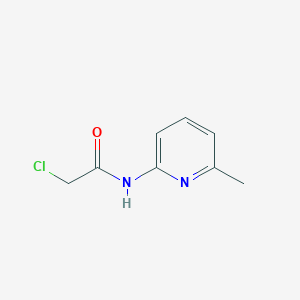
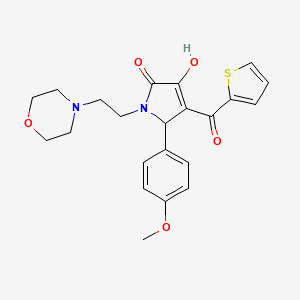
![Tert-butyl N-[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2750326.png)

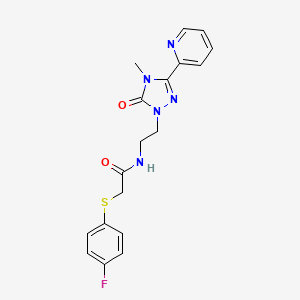
![N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2750332.png)
![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B2750334.png)
![N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2750335.png)
![Ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate](/img/structure/B2750336.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2750337.png)
